molecular formula C17H18FNO2S B2736288 (3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1706298-55-6

(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2736288
M. Wt: 319.39
InChI Key: HXYUIDYBSDGPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically include the compound’s IUPAC name, any common names, its molecular formula, and its structure.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.



Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions and the products formed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthetic Methodologies : Research has developed methodologies for synthesizing furan-2-yl(phenyl)methanol derivatives through processes like the aza-Piancatelli rearrangement, yielding thiazine or oxazine derivatives with high selectivity and good yields. These methods highlight the versatility of furan and phenyl compounds in organic synthesis (B. Reddy et al., 2012).

  • Crystal Structure and DFT Study : Studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have utilized crystallography and Density Functional Theory (DFT) to analyze molecular structures, offering insights into the conformational stability and electronic properties of fluorinated compounds (P.-Y. Huang et al., 2021).

Potential Applications in Material Science and Pharmaceuticals

  • Biological Activities : The structural motifs present in furan and phenyl derivatives have been associated with a broad spectrum of biological activities. These include antibacterial, antifungal, antioxidant, and antiprotozoal properties, suggesting potential pharmaceutical applications (S. Nagaraju et al., 2018).

  • Fluorophores and Photostability : The synthesis of fluorinated benzophenones and related compounds demonstrates the role of fluorination in enhancing photostability and spectroscopic properties. This research underlines the importance of such compounds in developing advanced materials for optical applications (Zachary R. Woydziak et al., 2012).

Antitumor and Antimicrobial Activities

  • Antitumor Activity : Compounds with similar structural features have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential utility in cancer treatment (Zhi-hua Tang & W. Fu, 2018).

  • Antimicrobial Potential : The synthesis of novel pyrazoline derivatives, including furan-2-yl motifs, has been pursued for their potential antiinflammatory and antibacterial activities, highlighting the therapeutic applications of furan derivatives (P. Ravula et al., 2016).

Safety And Hazards

This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.


I hope this general information is helpful. If you have a specific compound in mind, please provide more details and I’ll do my best to provide a more detailed analysis.


properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)17(20)19-7-6-16(22-10-8-19)15-3-2-9-21-15/h2-5,9,11,16H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYUIDYBSDGPOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.